1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-
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Overview
Description
1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and therapeutic roles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine derivatives can be achieved through various methods. One effective method involves the use of a dicationic molten salt based on Tropine as an active catalyst. This environmentally friendly method allows for the synthesis of the compound under solvent-free conditions or in ethanol as a green solvent. The reaction times range from 15 to 70 minutes, with high yields of 90-98% .
Industrial Production Methods
Industrial production methods for this compound often involve the use of efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of dicationic ionic liquids (DILs) has been explored for their applicability in various fields due to their diverse structures, exceptional thermal resistance, and reduced polarity .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of catalysts, such as dicationic molten salts, to facilitate the reactions and achieve high yields .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which exhibit enhanced pharmacological properties and potential therapeutic applications .
Scientific Research Applications
1,2,4-Triazolo[4,3-a]pyrimidine derivatives have been extensively studied for their scientific research applications. These compounds have shown promise in various fields, including:
Chemistry: Used as intermediates in the synthesis of other heterocyclic compounds.
Biology: Exhibited significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, some derivatives have been shown to inhibit c-Met/VEGFR-2 kinases, leading to antiproliferative activities against cancer cell lines .
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]pyrimidine derivatives can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share similar structural features and biological activities but differ in their specific pharmacological profiles and applications .
List of Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine
Properties
CAS No. |
826990-72-1 |
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Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C15H16N4O2/c1-9-7-10(2)19-14(17-18-15(19)16-9)11-5-6-12(20-3)13(8-11)21-4/h5-8H,1-4H3 |
InChI Key |
PNDUHOFGHLQDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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